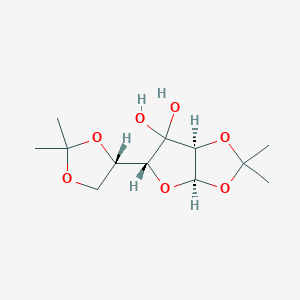
1,2:5,6-Di-O-isopropyliden-α-D-ribo-hexofuranose-3-ulose Monohydrat
Übersicht
Beschreibung
1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate (DIH-RH-3-U-monohydrate) is an organic compound that has been studied for its potential use in a variety of scientific research applications. DIH-RH-3-U-monohydrate is a derivative of the naturally occurring sugar ribose and is composed of six carbon atoms, twelve hydrogen atoms, and two oxygen atoms. The compound has been studied for its potential use in synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
1. Beschleunigung der Synthese mit Ultraschall Die Verbindung kann mit Hilfe von Ultraschall synthetisiert werden, was die Reaktion im Vergleich zu Kontrollläufen unter mechanischem Rühren erheblich beschleunigt. Die optimale Ultraschallleistung und -frequenz wurden mit 200 W und 24 kHz bei 40 °C mit einem Massenverhältnis von Glucose zu Aceton von 1:30 gefunden .
2. Hochwertige Synthese Es wurde eine hochwirksame Synthese von 1,2:5,6-Di-O-isopropyliden-D-Mannitol unter Verwendung von D-Mannitol als Ausgangsmaterial beschrieben. Die Acetalisierung wurde in Aceton in Gegenwart von Zinkchlorid als Katalysator durchgeführt, um die Verbindung in 87%iger Ausbeute zu erhalten .
3. Herstellung von biologisch aktiven Verbindungen 1,2:5,6-Di-O-isopropyliden-α-D-glucofuranose kann als Ausgangsmaterial zur Herstellung von biologisch aktiven L-Akovenose-, 6-Desoxy-L-Idose- und Carbanucleoside-Enantiomeren verwendet werden .
4. Herstellung eines geschützten Mannose-Zwischenprodukts Die Verbindung wird bei der Synthese von Ovalicin und des Zuckerkerns von Hikizimycin verwendet .
5. Herstellung eines Ticagrelor-Zwischenprodukts Die Verbindung wird zur Herstellung eines Ticagrelor-Zwischenprodukts verwendet, das zur Herstellung von Ticagrelor oder eines pharmazeutisch verträglichen Salzes davon in hoher Ausbeute und Reinheit geeignet ist
Wirkmechanismus
Target of Action
It is known that this compound is a potent countervailing entity in the realm of biomedical concoctions .
Mode of Action
The compound’s mode of action is primarily through the inhibition of bacterial and viral RNA replication . This suggests that it may interact with the enzymes responsible for RNA synthesis, thereby preventing the replication of the infectious agents.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of RNA replication. This can lead to a decrease in the proliferation of infectious agents, thereby potentially aiding in the treatment of bacterial and viral infections .
Eigenschaften
IUPAC Name |
(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGIHFLGJGMFF-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2C([C@@H]3[C@H](O2)OC(O3)(C)C)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650140 | |
| Record name | (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10578-85-5 | |
| Record name | (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-3-hexofuranosulose monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)




